(S)-O-Tolyl-cbs-oxazaborolidine, 0.5M I&

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

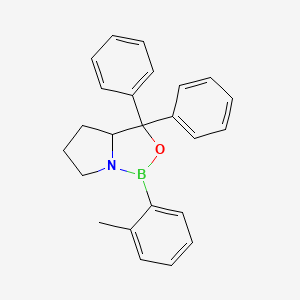

(S)-O-Tolyl-cbs-oxazaborolidine, 0.5M I& is a chiral catalyst widely used in asymmetric synthesis. This compound is particularly notable for its ability to induce high enantioselectivity in various chemical reactions, making it a valuable tool in the production of enantiomerically pure compounds. Its structure includes a boron atom coordinated to an oxazaborolidine ring, which is further substituted with an O-tolyl group.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von (S)-O-Tolyl-cbs-Oxazaborolidin erfolgt typischerweise durch die Reaktion eines chiralen Aminoalkohols mit einer Boranquelle. Ein gängiges Verfahren beinhaltet die Verwendung von (S)-Prolinol und Boran-Tetrahydrofuran-Komplex. Die Reaktion verläuft unter milden Bedingungen, oft bei Raumtemperatur, und liefert das gewünschte Oxazaborolidin in hoher Reinheit.

Industrielle Produktionsmethoden: In industrieller Umgebung kann die Produktion von (S)-O-Tolyl-cbs-Oxazaborolidin kontinuierliche Verfahren umfassen, um eine gleichmäßige Qualität und Ausbeute zu gewährleisten. Der Einsatz von automatisierten Systemen zur Zugabe von Reagenzien und zur Steuerung der Reaktionsbedingungen kann die Effizienz und Skalierbarkeit der Synthese verbessern.

Analyse Chemischer Reaktionen

Arten von Reaktionen: (S)-O-Tolyl-cbs-Oxazaborolidin wird hauptsächlich in asymmetrischen Reduktionen eingesetzt, insbesondere bei der Reduktion von Ketonen zu sekundären Alkoholen. Es kann auch an anderen Arten von Reaktionen teilnehmen, wie z. B. asymmetrische Hydrierung und Hydroborierung.

Häufige Reagenzien und Bedingungen: Die Verbindung wird oft in Verbindung mit Boran oder anderen Hydridquellen verwendet. Typische Reaktionsbedingungen umfassen milde Temperaturen und inerte Atmosphären, um die Oxidation oder den Abbau des Katalysators zu verhindern.

Hauptprodukte: Die Hauptprodukte von Reaktionen mit (S)-O-Tolyl-cbs-Oxazaborolidin sind enantiomerenangereicherte Alkohole, die wertvolle Zwischenprodukte bei der Synthese von Pharmazeutika und Feinchemikalien sind.

Wissenschaftliche Forschungsanwendungen

(S)-O-Tolyl-cbs-Oxazaborolidin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird ausgiebig bei der Synthese chiraler Moleküle verwendet, die für die Entwicklung von Arzneimitteln und Agrochemikalien von entscheidender Bedeutung sind.

Biologie: Die Fähigkeit der Verbindung, enantiomerenreine Substanzen zu erzeugen, macht sie wertvoll für die Untersuchung biologischer Prozesse, die empfindlich auf Chiralität reagieren.

Medizin: Enantiomerenreine Medikamente weisen oft eine verbesserte Wirksamkeit und reduzierte Nebenwirkungen auf. (S)-O-Tolyl-cbs-Oxazaborolidin wird bei der Synthese solcher Medikamente eingesetzt.

Industrie: Die Verbindung wird bei der großtechnischen Herstellung chiraler Zwischenprodukte für verschiedene industrielle Anwendungen eingesetzt.

5. Wirkmechanismus

Der Mechanismus, durch den (S)-O-Tolyl-cbs-Oxazaborolidin seine Wirkung entfaltet, beinhaltet die Bildung einer chiralen Umgebung um das Borzentrum. Diese Umgebung erleichtert die selektive Reduktion von prochiralen Ketonen zu chiralen Alkoholen. Der Oxazaborolidinring und die O-Tolylgruppe spielen eine entscheidende Rolle bei der Stabilisierung des Übergangszustands und der Verbesserung der Enantioselektivität.

Ähnliche Verbindungen:

®-O-Tolyl-cbs-Oxazaborolidin: Das Enantiomer von (S)-O-Tolyl-cbs-Oxazaborolidin, das zur Herstellung des entgegengesetzten Enantiomers chiraler Alkohole verwendet wird.

Diisopinocampheylboran: Ein weiteres chirales Boranreagenz, das in der asymmetrischen Synthese verwendet wird.

Alpine-Borane: Ein chiraler Borankomplex, der für ähnliche Anwendungen verwendet wird.

Einzigartigkeit: (S)-O-Tolyl-cbs-Oxazaborolidin ist einzigartig in seiner hohen Enantioselektivität und Vielseitigkeit bei verschiedenen asymmetrischen Reduktionen. Seine Stabilität und einfache Handhabung machen es zu einer bevorzugten Wahl unter den chiralen Katalysatoren.

Wirkmechanismus

The mechanism by which (S)-O-Tolyl-cbs-oxazaborolidine exerts its effects involves the formation of a chiral environment around the boron center. This environment facilitates the selective reduction of prochiral ketones to chiral alcohols. The oxazaborolidine ring and the O-tolyl group play crucial roles in stabilizing the transition state and enhancing enantioselectivity.

Vergleich Mit ähnlichen Verbindungen

®-O-Tolyl-cbs-oxazaborolidine: The enantiomer of (S)-O-Tolyl-cbs-oxazaborolidine, used for producing the opposite enantiomer of chiral alcohols.

Diisopinocampheylborane: Another chiral borane reagent used in asymmetric synthesis.

Alpine-Borane: A chiral borane complex used for similar applications.

Uniqueness: (S)-O-Tolyl-cbs-oxazaborolidine is unique in its high enantioselectivity and versatility in various asymmetric reductions. Its stability and ease of handling make it a preferred choice among chiral catalysts.

Eigenschaften

IUPAC Name |

1-(2-methylphenyl)-3,3-diphenyl-3a,4,5,6-tetrahydropyrrolo[1,2-c][1,3,2]oxazaborole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24BNO/c1-19-11-8-9-16-22(19)25-26-18-10-17-23(26)24(27-25,20-12-4-2-5-13-20)21-14-6-3-7-15-21/h2-9,11-16,23H,10,17-18H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHMKFCAQQGBIPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(N2CCCC2C(O1)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24BNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.